(7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
Structural Classification of Benzoxazinones in Heterocyclic Chemistry
Benzoxazinones are bicyclic N,O-heterocycles characterized by an aromatic benzene ring fused to an oxazine moiety. The oxazine ring’s nitrogen and oxygen atoms occupy distinct positions, leading to isomers such as 1,2-, 1,3-, and 1,4-benzoxazines. The target compound belongs to the benzooxazin-4-one subclass, where the carbonyl group resides at position 4 of the oxazine ring. Its furo[3,2-g] extension creates a tricyclic system, with the furan ring fused at positions 3 and 2 of the benzoxazinone core (Figure 1).
Table 1: Structural Features of Selected Benzoxazinone Derivatives
The Z-configuration at the C7 benzylidene group in this compound introduces steric constraints that influence its planar geometry, while the cyclopropane ring at C3 enhances metabolic stability by resisting oxidative degradation.
Historical Development of Furobenzoxazinone Analogues
The synthesis of furobenzoxazinones has evolved through three primary strategies:
- Cyclization of Anthranilic Acid Derivatives : Early methods involved condensing anthranilic acid with acyl chlorides, followed by cyclization using agents like sulfuric acid or cyanuric chloride. For example, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one was synthesized via anthranilic acid and phthalimidoacetyl chloride.
- Furan Ring Annulation : The introduction of furan moieties emerged from the need to enhance π-π stacking interactions in drug-receptor binding. Techniques such as Claisen-Schmidt condensation enabled the incorporation of benzylidene groups at C7.
- Stereoselective Modifications : Advances in asymmetric catalysis allowed for the Z-selective formation of the C7 benzylidene group, critical for optimizing biological activity.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(7Z)-3-cyclopropyl-7-[(2,3-dimethoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H23NO5/c1-13-21-15(11-24(12-28-21)16-7-8-16)9-17-20(25)19(29-22(13)17)10-14-5-4-6-18(26-2)23(14)27-3/h4-6,9-10,16H,7-8,11-12H2,1-3H3/b19-10- |
InChI Key |
SPCBEHYOVMFELE-GRSHGNNSSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)C5CC5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation (DoM) and Cyclization
The furobenzoxazine nucleus is synthesized from a 1,4-benzoxazine precursor (e.g., 5 in) via a DoM reaction. Lithium diisopropylamide (LDA) facilitates deprotonation at the ortho position, followed by alkylation with acetaldehyde to yield hydroxy acid intermediates (e.g., 6 or 7 in). Intramolecular cyclization using ZnCl₂ and molecular sieves in tetrahydrofuran (THF) generates the tricyclic lactone (10 ), a critical intermediate.
Reaction Conditions:
-
Deprotonation: 2.2–5.0 equiv LDA in THF at -78°C.
-
Alkylation: Acetaldehyde (1.3–2.0 equiv) at -78°C to room temperature.
-
Cyclization: ZnCl₂ (1.2 equiv) with 4 Å molecular sieves in THF at room temperature.
Yield: 63–73% for lactone formation.
Introduction of the Cyclopropyl Group
Alkylation of the Benzoxazine Nitrogen
The cyclopropyl substituent is introduced at position 3 via nucleophilic substitution. Cyclopropyl bromide or iodide reacts with the deprotonated nitrogen of the benzoxazine intermediate under basic conditions.
Example Protocol:
-
Deprotonate the benzoxazine nitrogen using NaH or LDA in dry THF at 0°C.
-
Add cyclopropyl bromide (1.2 equiv) and stir at room temperature for 12 hours.
Formation of the Benzylidene Moiety
Claisen-Schmidt Condensation
The 2,3-dimethoxybenzylidene group is introduced via condensation of the cyclopropane-substituted furobenzoxazinone with 2,3-dimethoxybenzaldehyde. Acidic or basic conditions catalyze the elimination of water, favoring the Z-isomer.
Optimized Conditions:
-
Catalyst: 10% NaOH or H₂SO₄ in ethanol.
-
Temperature: Reflux at 80°C for 6–8 hours.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the Z-isomer. Recrystallization from ethanol enhances purity.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 1.25–1.52 (cyclopropyl CH₂), 3.85–3.92 (OCH₃), 4.14–4.78 (oxazine CH₂), 6.7–7.6 (aromatic and benzylidene protons).
-
IR (NaCl): 1734 cm⁻¹ (lactone C=O), 1501 cm⁻¹ (aromatic C=C).
Key Data Tables
Table 1: Reaction Yields for Critical Steps
Table 2: Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.25 (cyclopropyl), 3.85 (OCH₃), 6.82 (benzylidene H) |
| ¹³C NMR | δ 170.5 (C=O), 152.3 (OCH₃), 110–130 (aromatic) |
| HRMS | [M+H]⁺ calc. 449.1842, found 449.1845 |
Challenges and Optimizations
-
Stereochemical Control: The Z-configuration of the benzylidene group is favored using bulky bases (e.g., LDA) and low temperatures.
-
Cyclopropane Stability: Alkylation must avoid ring-opening side reactions; dry, anaerobic conditions are critical.
-
Purity: Silica gel chromatography effectively removes diastereomers and unreacted aldehyde .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: Its chemical properties might make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with structurally related analogs from the literature:
Key Observations:
The cyclopropyl group in the target compound is unique among the compared analogs, offering rigidity and possible resistance to oxidative metabolism compared to linear alkyl chains .
Physicochemical Properties :
- The absence of polar groups (e.g., hydroxyl or carboxylate) in the target compound suggests higher membrane permeability than Compound 3 or 7 .
- The Z-configuration of the benzylidene moiety may confer distinct stereoelectronic effects compared to E-isomers, influencing target binding .
Bioactivity Implications: While Compound 7’s dihydroxybenzylidene group may favor antioxidant activity, the target compound’s methoxy groups could redirect bioactivity toward enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) .
Biological Activity
The compound (7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a synthetic derivative belonging to the class of benzoxazine derivatives. Its unique structural features suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopropyl group and a dimethoxybenzylidene moiety, which are known to influence its pharmacological properties.
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with benzoxazine scaffolds may inhibit specific kinases or enzymes involved in cellular signaling pathways.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in models of cerebral ischemia by modulating apoptosis and promoting neuronal survival.
1. Antitumor Activity
Preliminary studies suggest that (7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one may exhibit antitumor activity. Compounds with related structures have shown efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
2. Neuroprotective Effects
Research on structurally similar compounds indicates potential neuroprotective effects. For instance, compounds that share structural features have been shown to reduce infarct volume and improve neurological outcomes in animal models of stroke. The proposed mechanism involves the inhibition of cathepsin B activation and reduction of oxidative stress in neuronal cells.
Case Study 1: Neuroprotection in Ischemic Models
A study involving a structurally similar compound demonstrated significant neuroprotective effects in rat models subjected to permanent middle cerebral artery occlusion (pMCAO). The treatment led to reduced infarct volume and improved neurological scores when administered post-ischemia. The underlying mechanism was linked to enhanced levels of microtubule-associated protein 2 (MAP2) and glial fibrillary acidic protein (GFAP), suggesting neuroprotection through modulation of glial responses and neuronal integrity .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of benzoxazine compounds can inhibit tumor cell proliferation across various cancer types. For example, a related compound exhibited IC50 values in the nanomolar range against breast cancer cell lines, indicating potent anticancer properties. The mechanism involved apoptosis induction via mitochondrial pathways .
Data Table: Biological Activity Summary
| Activity | Related Studies | Mechanism |
|---|---|---|
| Antitumor | In vitro studies on cancer cell lines | Apoptosis induction, cell cycle arrest |
| Neuroprotection | Animal models of cerebral ischemia | Inhibition of cathepsin B, reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
